6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one
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Overview
Description
6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromen-2-one core.
Introduction of the chloro group: Chlorination of the chromen-2-one core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine moiety: The piperazine moiety is introduced through nucleophilic substitution reactions using piperazine derivatives and appropriate coupling agents.
Methoxyphenyl group addition: The methoxyphenyl group is incorporated via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.
Gene expression modulation: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
Coumarin: A naturally occurring compound with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Dicoumarol: Another anticoagulant compound derived from coumarin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-15-11-21-19(13-20(15)23)16(12-22(26)28-21)14-24-7-9-25(10-8-24)17-3-5-18(27-2)6-4-17/h3-6,11-13H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYVMOLAFOWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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